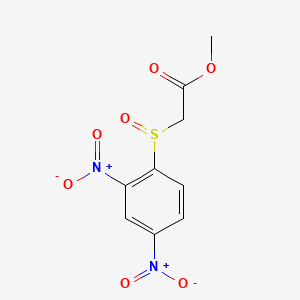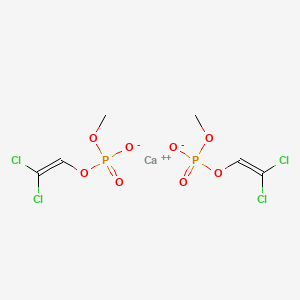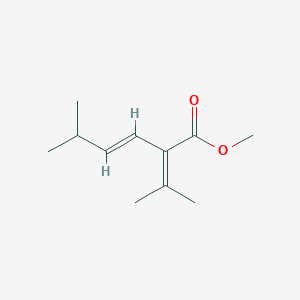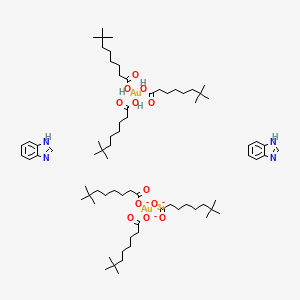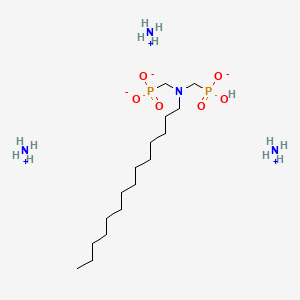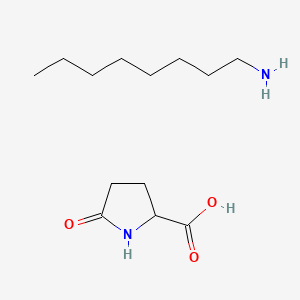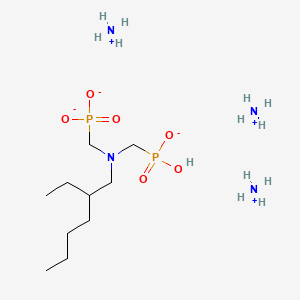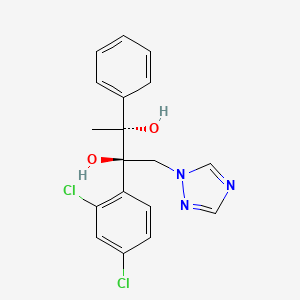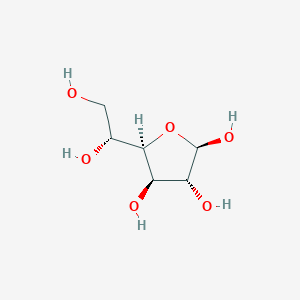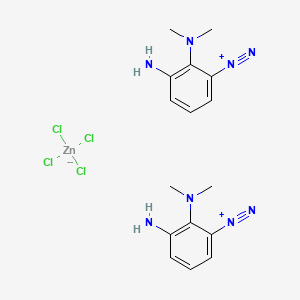
3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions. The compound is characterized by the presence of a diazonium group attached to an aromatic ring, which is further substituted with amino and dimethylamino groups. The tetrachlorozinc(2-) part of the compound indicates the presence of a zinc ion coordinated with four chloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 3-amino-2-(dimethylamino)aniline. This process is carried out by treating the aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is conducted at low temperatures (0-5°C) to stabilize the diazonium ion formed. The resulting diazonium salt is then treated with zinc chloride to form the tetrachlorozincate complex .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium bisulfite or stannous chloride.
Major Products Formed
Aryl Halides: From Sandmeyer reactions.
Azo Compounds: From coupling reactions.
Hydrazines: From reduction reactions.
Scientific Research Applications
3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of pigments, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) primarily involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various substitution reactions, where the nitrogen group is replaced by other nucleophiles. The diazonium ion can also participate in coupling reactions to form azo compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with a dimethylamino group, but with different functional properties.
Amino(dimethylamino)benzenediazonium tetrachlorozincate (21): A similar diazonium salt with different substituents.
Uniqueness
3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form stable diazonium ions and undergo various substitution and coupling reactions makes it a valuable compound in organic synthesis and industrial applications.
Properties
CAS No. |
71436-92-5 |
|---|---|
Molecular Formula |
C16H22Cl4N8Zn |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C8H11N4.4ClH.Zn/c2*1-12(2)8-6(9)4-3-5-7(8)11-10;;;;;/h2*3-5H,9H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
JIDQBBOIOVOAAY-UHFFFAOYSA-J |
Canonical SMILES |
CN(C)C1=C(C=CC=C1[N+]#N)N.CN(C)C1=C(C=CC=C1[N+]#N)N.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


